molecular formula C12H15N3O2 B11748244 4-{[(1,5-Dimethyl-1H-pyrazol-3-YL)amino]methyl}benzene-1,3-diol

4-{[(1,5-Dimethyl-1H-pyrazol-3-YL)amino]methyl}benzene-1,3-diol

Cat. No.: B11748244
M. Wt: 233.27 g/mol
InChI Key: CMZOEUXHCJXRKQ-UHFFFAOYSA-N
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Description

4-{[(1,5-Dimethyl-1H-pyrazol-3-YL)amino]methyl}benzene-1,3-diol is a compound that features a pyrazole ring attached to a benzene ring through an aminomethyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(1,5-Dimethyl-1H-pyrazol-3-YL)amino]methyl}benzene-1,3-diol typically involves the reaction of 1,5-dimethyl-1H-pyrazole with 4-formylbenzene-1,3-diol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-{[(1,5-Dimethyl-1H-pyrazol-3-YL)amino]methyl}benzene-1,3-diol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-{[(1,5-Dimethyl-1H-pyrazol-3-YL)amino]methyl}benzene-1,3-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(1,5-Dimethyl-1H-pyrazol-3-YL)amino]methyl}benzene-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,5-Dimethyl-1H-pyrazol-3-yl)phenol
  • 4-(1,5-Dimethyl-1H-pyrazol-3-yl)aniline
  • 2-(1,5-Dimethyl-1H-pyrazol-3-yl)benzoic acid

Uniqueness

4-{[(1,5-Dimethyl-1H-pyrazol-3-YL)amino]methyl}benzene-1,3-diol is unique due to the presence of both hydroxyl and aminomethyl groups on the benzene ring, which can lead to distinct chemical reactivity and biological activity compared to similar compounds. The combination of these functional groups allows for versatile modifications and applications in various fields .

Properties

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

IUPAC Name

4-[[(1,5-dimethylpyrazol-3-yl)amino]methyl]benzene-1,3-diol

InChI

InChI=1S/C12H15N3O2/c1-8-5-12(14-15(8)2)13-7-9-3-4-10(16)6-11(9)17/h3-6,16-17H,7H2,1-2H3,(H,13,14)

InChI Key

CMZOEUXHCJXRKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)NCC2=C(C=C(C=C2)O)O

Origin of Product

United States

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